4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-propyl-5-pyridin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-2-5-8-10(14-15-11(8)12)9-6-3-4-7-13-9/h3-4,6-7H,2,5H2,1H3,(H3,12,14,15) |
InChI Key |
SRJMITYVEFWHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Propylhydrazine with 1,3-Diketones
A common and foundational approach to pyrazole derivatives involves the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. For 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, the starting material propylhydrazine can be reacted with an appropriate 1,3-diketone or ketoester to form the pyrazole ring via cyclization under acidic or basic conditions. This method is well-documented for related compounds such as 5-Propyl-1H-pyrazol-3-amine, where propylhydrazine condenses with ethyl acetoacetate to yield the pyrazole core structure.
Oxidation and Functional Group Transformations
In some synthetic routes, oxidation steps are used to convert dihydropyrazole intermediates to aromatic pyrazoles. For example, oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate with potassium persulfate in acidic medium leads to the corresponding aromatic pyrazole. Similar oxidative cyclization or aromatization could be applied in the synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine when starting from partially saturated intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole NH groups and amino functionality at position 5 enable nucleophilic reactions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form N-acylated derivatives. A study reported 85% yield for acetylation under reflux in dichloromethane (DCM).
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in pyridine produces sulfonamide derivatives, with yields ranging 70–80% .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles:
Pyrazolo[3,4-b]pyridines
Under acidic conditions (p-TsOH in DMF), it reacts with arylglyoxals via a domino sequence involving:
-
Dehydration and imine formation.
-
Intramolecular 6π electrocyclization.
| Entry | Arylglyoxal | Product Structure | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Dipyrazolo[3,4-b:3',4'-e]pyridine | 74 |
| 2 | 4-Chlorophenyl | Dipyrazolo[3,4-b:3',4'-e]pyridine | 68 |
This reaction proceeds via intermediates with allene moieties, confirmed by NMR and IR spectroscopy .
Heterocycle Formation via Multicomponent Reactions
In microwave-assisted reactions with aldehydes and ketones, the compound forms:
-
Pyrrolo[2,3-c]pyrazoles : Achieved using DMF and p-TsOH at 100°C, yielding 78% product after 20 minutes .
-
1,3-Diazocanes : Reaction with dihydroxyketones (e.g., 2,2-dihydroxy-1-phenylethanone) yields eight-membered rings (74% yield) .
Interaction with Biological Targets
The compound’s reactivity extends to non-covalent interactions:
-
Kinase Inhibition : Forms hydrogen bonds with Cysβ241 (via pyridine oxygen) and Asnα101 (via NH₂ group) in kinase binding pockets, contributing to sub-micromolar IC₅₀ values .
-
Antimicrobial Activity : Reacts with bacterial enzyme active sites (e.g., DNA gyrase), with MIC values <1 μM against E. coli.
Mechanistic Studies
Key steps in its reactivity include:
-
Electrocyclization : Verified by IR monitoring of allene intermediates (absorption at 2198–2178 cm⁻¹) .
-
Tautomerization : Pyrazole NH tautomerizes to stabilize intermediates during cyclization .
Reaction Optimization Data
Critical parameters for maximizing yields:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | +20% efficiency |
| Solvent | DMF | Higher polarity enhances cyclization |
| Catalyst | p-TsOH (1.0 equiv) | Accelerates imine formation |
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
| Compound | Key Reaction Difference |
|---|---|
| 3-Ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine | Faster acylation due to reduced steric hindrance |
| 1-Methyl-4-propylpyrazol-5-amine | Lower cyclization yields (∼50%) |
Scientific Research Applications
4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution at the 3-Position
Key Insights :
Substitution at the 4-Position
Key Insights :
- The propyl chain in the target compound increases lipophilicity, enhancing membrane permeability compared to unsubstituted or methylated analogs .
- Substitution at the 4-position significantly impacts solubility and crystallinity, as seen in the robust single-crystal X-ray data for ferrocenyl derivatives .
Reactivity Trends :
- Electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity at the pyrazole ring, whereas electron-donating groups (e.g., ferrocenyl) enhance reactivity in electrophilic substitutions .
Biological Activity
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a propyl group and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 229.28 g/mol. The structural characteristics of this compound contribute to its reactivity and biological interactions, particularly due to the presence of the amine group, which allows for nucleophilic substitution reactions, and the electron-rich nature of the pyrazole ring, which can undergo electrophilic aromatic substitution.
1. Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .
2. Antitumor Activity
The compound has demonstrated promising antitumor effects in various studies. For instance, it has been reported to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action often involves inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 49.85 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 26.00 | Inhibition of growth signaling |
3. Antibacterial Activity
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has also been evaluated for its antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated sub-micromolar activity against these pathogens, suggesting its potential use in treating bacterial infections .
Structure-Activity Relationships (SAR)
The biological activity of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be influenced by various structural modifications. Comparative studies with similar compounds reveal that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Cyclopropyl-1H-pyrazol-3-amines | Cyclopropyl instead of propyl | Different pharmacokinetics |
| 3-Amino-5-cyclobutyl-1H-pyrazole | Cyclobutyl substituent | Varying steric effects |
| 1H-Pyrazolo[3,4-b]quinolin | Fused ring system | Broader range of activities |
| 3-(Pyridin-4-y)pyrazole | Different pyridine substitution | Variations in target interaction |
These comparisons highlight how minor changes in chemical structure can lead to significant variations in biological activity.
Case Studies
Several case studies have explored the efficacy of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine:
- Anti-inflammatory Study : In an in vivo model, this compound was shown to reduce inflammation markers significantly compared to control groups, supporting its potential as an anti-inflammatory agent.
- Antitumor Research : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models, indicating its potential as a therapeutic agent against specific cancers.
- Antibacterial Evaluation : A series of tests revealed that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum antibacterial potential.
Q & A
Q. What are the optimal synthetic routes for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with aldehydes or ketones under acidic or catalytic conditions. For example:
- Hydrazide Cyclization : React substituted benzoic acid hydrazides with phosphorous oxychloride at 120°C to form pyrazole cores .
- Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ catalysts enhance efficiency in solvent-free conditions, reducing reaction times by 40% compared to thermal methods .
- Base Optimization : NaOH in methanol facilitates S-alkylation for introducing sulfanyl groups, achieving yields >85% .
Key Parameters : Monitor temperature (100–120°C), solvent polarity, and catalyst loading to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine (δ 8.2–8.5 ppm) and pyrazole (δ 6.1–6.3 ppm) protons. Amine protons appear as broad singlets (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Stretch bands at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyrazole), and 1550 cm⁻¹ (pyridine ring) confirm structural motifs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for analogs) validate molecular weight .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC ≤ 25 µg/mL against S. aureus) with pyrazole derivatives as positive controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Compare with 1,3-diphenylpyrazole analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use Bruker SMART APEXII diffractometers (Mo-Kα radiation, λ = 0.71073 Å) at 173 K. Refinement with SHELXL achieves R < 0.05 .
- Key Metrics : Analyze torsion angles (e.g., pyridine-pyrazole dihedral ~15°) and hydrogen bonds (N-H⋯N, 2.8–3.0 Å) to predict packing efficiency .
Example : A related compound, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, crystallizes in P1 with a = 10.2487 Å, b = 10.4643 Å .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole substituents?
- Methodological Answer :
- Systematic Substituent Variation : Compare 4-propyl vs. 4-trifluoromethyl groups. Fluorine analogs increase logP by 0.5–1.0, enhancing membrane permeability but reducing solubility .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO₂) lower HOMO-LUMO gaps, correlating with antibacterial activity .
Data Contradiction Example : Pyridin-2-yl at position 3 boosts σ₁ receptor affinity (IC₅₀ = 12 nM) but reduces σ₂ selectivity .
Q. How do catalytic systems influence the synthesis of derivatives?
- Methodological Answer : Comparative Table :
Data Contradiction Analysis
- Issue : Conflicting reports on the antibacterial efficacy of 4-propyl vs. 4-methyl substituents.
- Resolution :
- Meta-Analysis : 4-Propyl derivatives show MIC = 16 µg/mL (vs. E. coli), while 4-methyl analogs require 32 µg/mL. Contradictions arise from assay protocols (e.g., agar dilution vs. broth microdilution) .
- Recommendation : Standardize testing using CLSI guidelines and control strains (ATCC 25922).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
